

Introduction: The Strategic Utility of a Trifunctional Aromatic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-5-iodobenzotrifluoride**

Cat. No.: **B1389793**

[Get Quote](#)

3-Fluoro-5-iodobenzotrifluoride is a halogenated aromatic compound that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its structure is distinguished by the presence of three key functional groups on a benzene ring: a fluorine atom, an iodine atom, and a trifluoromethyl (CF_3) group. This unique combination makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science.

[1][2]

The strategic placement of these groups allows for orthogonal chemical modifications. The iodine atom provides a reactive site for introducing molecular complexity via cross-coupling reactions, while the electron-withdrawing fluorine and trifluoromethyl groups significantly influence the electronic properties of the molecule and any subsequent derivatives.[3] In drug discovery, the incorporation of fluorine and CF_3 moieties is a well-established strategy to enhance critical properties of a candidate molecule, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[4][5] This guide provides a comprehensive overview of the known properties, safety protocols, and synthetic potential of **3-Fluoro-5-iodobenzotrifluoride**.

Compound Identification and Physicochemical Properties

The fundamental identity of this compound is established by its CAS number, molecular formula, and molecular weight. While extensive experimental data on its physical properties is

not widely published, its characteristics can be inferred from its structure and data from analogous compounds.

Property	Value	Source(s)
CAS Number	1027513-14-9	[1] [6] [7]
Synonyms	1-Fluoro-3-iodo-5-(trifluoromethyl)benzene	[6] [7] [8]
Molecular Formula	$C_7H_3F_4I$	[1] [6] [7]
Molecular Weight	290.00 g/mol	[1] [6]
Appearance	Expected to be a colorless to light yellow liquid	[9]
Solubility	Predicted to have low solubility in water and good solubility in common organic solvents (e.g., DCM, THF, DMSO).	[9] [10]

Anticipated Spectroscopic Characterization

For a researcher, confirming the identity and purity of a starting material is paramount. Based on the structure of **3-Fluoro-5-iodobenzotrifluoride**, the following spectroscopic signatures are anticipated:

- 1H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. Each signal would likely appear as a complex multiplet due to coupling with the fluorine atom and other protons.
- ^{13}C NMR: The carbon spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, and the carbon bonded to iodine will be shifted downfield.

- ^{19}F NMR: This is a key technique for fluorinated compounds. A ^{19}F NMR spectrum would show two distinct resonances: one for the single fluorine atom on the ring and another for the trifluoromethyl group, which would appear as a singlet at a characteristic chemical shift.[10] [11]

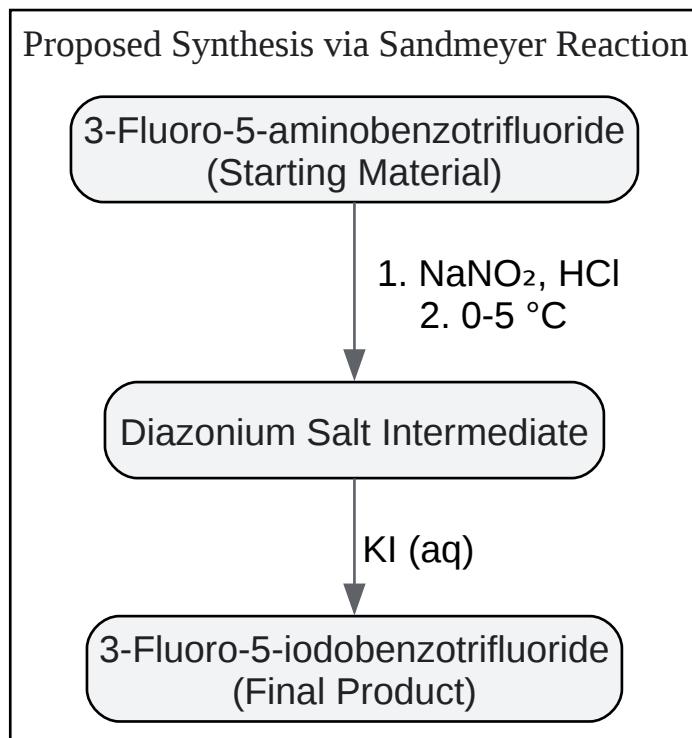
Safety, Handling, and Storage

3-Fluoro-5-iodobenzotrifluoride is classified as a hazardous substance. Strict adherence to safety protocols is essential.[6]

GHS Hazard Classification:[6]

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
- Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
- Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
- Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

Handling Recommendations: All handling should be performed in a well-ventilated fume hood. [6] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[6][12] Avoid inhalation of vapors and any direct contact with skin and eyes.[6]


Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is 2-8°C, and it should be protected from light.[6] It is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[6]

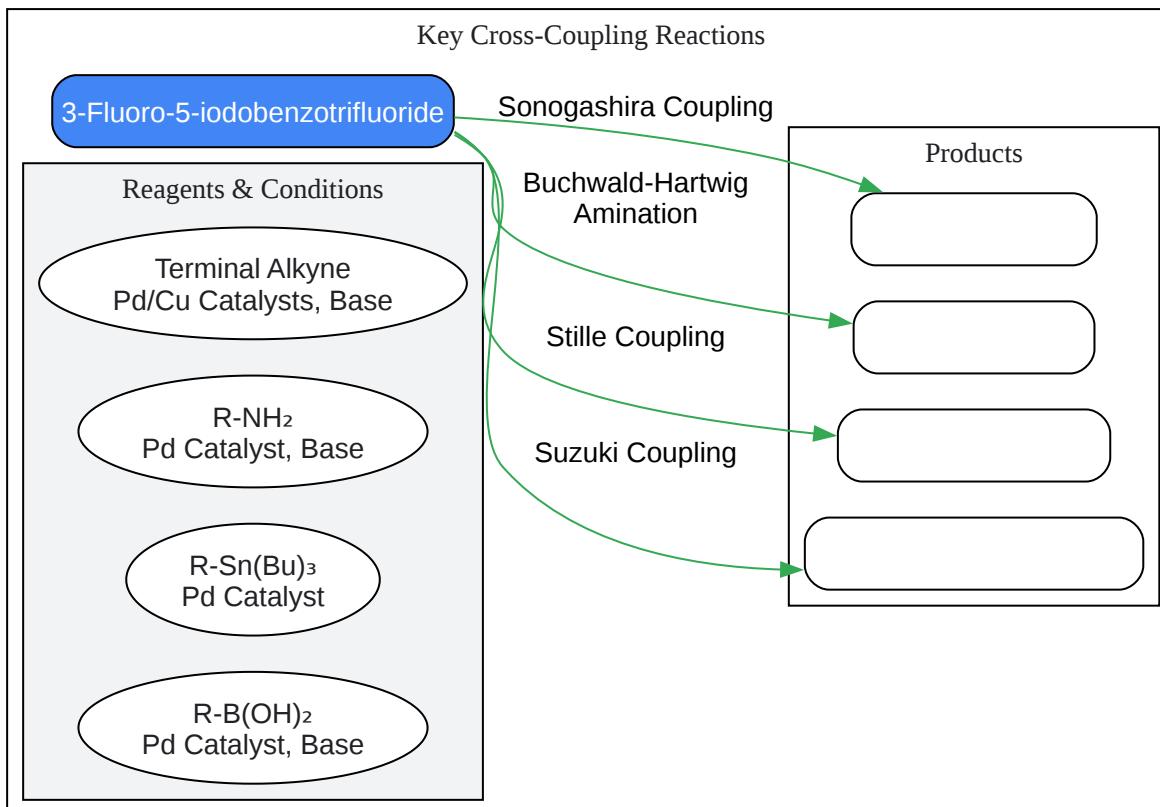
Synthesis and Reactivity

Plausible Synthetic Pathway

While specific vendor synthesis routes are proprietary, a plausible synthesis for **3-Fluoro-5-iodobenzotrifluoride** can be proposed based on standard aromatic chemistry transformations, likely starting from a more common precursor such as 3-fluoro-5-aminobenzotrifluoride. A

Sandmeyer-type reaction is a classic and effective method for introducing an iodo group onto an aromatic ring.

[Click to download full resolution via product page](#)


Caption: Proposed workflow for the synthesis of **3-Fluoro-5-iodobenzotrifluoride**.

Experimental Rationale:

- **Diazotization:** The starting aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
- **Iodination:** The diazonium intermediate is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the nitrogen gas (N_2) to form the stable carbon-iodine bond, yielding the final product.

Core Reactivity and Synthetic Utility

The primary value of **3-Fluoro-5-iodobenzotrifluoride** lies in the reactivity of its carbon-iodine bond. This bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it an ideal scaffold for building molecular diversity in a drug discovery program.

[Click to download full resolution via product page](#)

Caption: Synthetic transformations enabled by the C-I bond of the title compound.

Applications in Research and Development

The true utility of **3-Fluoro-5-iodobenzotrifluoride** is realized when it is incorporated into larger molecules designed for specific functions.

- Medicinal Chemistry: As a fragment or intermediate, this compound allows for the introduction of the trifluoromethylphenyl group into a drug candidate. The CF_3 group is a bioisostere of several other groups and is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism.[4] The fluorine atom can form beneficial hydrogen bonds or other polar interactions with protein targets, potentially increasing binding affinity and selectivity.[3][4]
- Materials Science: Fluorinated aromatic compounds are precursors to high-performance polymers, liquid crystals, and other advanced materials.[2] The properties conferred by the fluoro and trifluoromethyl groups, such as thermal stability, chemical resistance, and specific dielectric properties, are highly desirable in these applications.[2]
- ^{19}F NMR Probe: Once incorporated into a larger molecule or biologic, the fluorine atoms can serve as sensitive probes for ^{19}F NMR studies to investigate binding events, conformational changes, or cellular uptake, as there is no background ^{19}F signal in biological systems.[11]

Conclusion

3-Fluoro-5-iodobenzotrifluoride (CAS 1027513-14-9) is more than a simple chemical; it is a strategic tool for molecular design. Its trifunctional nature provides chemists with a reliable scaffold to build upon, offering a synthetically accessible iodine handle for diversification and the proven benefits of fluorine and trifluoromethyl substitution for modulating molecular properties. While detailed experimental data for the compound itself is sparse, its structural features and the well-understood chemistry of its functional groups provide a clear roadmap for its application in the synthesis of novel pharmaceuticals and advanced materials. Proper safety precautions are mandatory for its handling, but for the informed researcher, it represents a valuable asset in the pursuit of molecular innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1027513-14-9 | 3-Fluoro-5-iodobenzotrifluoride - Alachem Co., Ltd. [alachem.co.jp]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. CAS 1027513-14-9 | 1800-K-13 | MDL MFCD09800718 | 3-Fluoro-5-iodobenzotrifluoride | SynQuest Laboratories [synquestlabs.com]
- 8. 1027513-14-9|1-Fluoro-3-iodo-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: The Strategic Utility of a Trifunctional Aromatic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1389793#3-fluoro-5-iodobenzotrifluoride-cas-number-1027513-14-9-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com